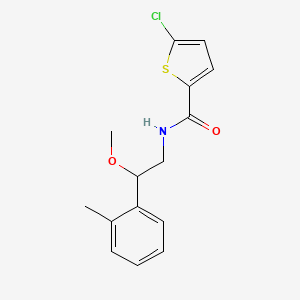

5-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

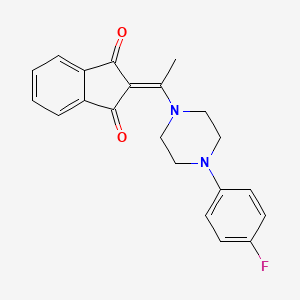

5-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-carboxamide is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .

Synthesis Analysis

The synthesis of 5-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-carboxamide involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-carboxamide include protodeboronation of pinacol boronic esters . This reaction is not well developed and is a challenging aspect of the synthesis process .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on thiophene derivatives, such as those involving the synthesis of novel compounds, has been a significant area of interest. For instance, the synthesis of new thiazolo[5,4-d]pyrimidines with potential molluscicidal properties indicates the versatility of thiophene derivatives in synthesizing compounds with specific biological activities (El-bayouki & Basyouni, 1988). Similarly, the development of benzodifuranyl derivatives from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the therapeutic potential of thiophene-based compounds (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Activities

The antimicrobial properties of thiophene derivatives have been explored, with compounds such as 5-(chloromethylene)thiophen-2(5H)-ones showing significant capacity to reduce biofilm formation by marine bacteria, indicating potential applications in addressing bacterial resistance and biofilm-related issues (Benneche et al., 2011). Furthermore, the discovery of novel thiophene and benzothiophene derivatives with cytotoxic properties highlights the potential of thiophene-based compounds in cancer research, offering new avenues for the development of anticancer drugs (Mohareb et al., 2016).

Material Science and Catalysis

Thiophene derivatives have also found applications in material science and catalysis. The study of chain transfer agents in free radical polymerization, involving 4-X-thiophenols, provides insights into the synthesis of polymers with tailored properties, which could have implications for various industrial applications (Furuncuoglu et al., 2010).

Corrosion Inhibition

The investigation into the corrosion inhibition properties of methoxy-substituted phenylthienyl benzamidines on carbon steel in acidic media demonstrates the potential of thiophene derivatives in protecting materials from corrosion, which is crucial for extending the lifespan of industrial machinery and infrastructure (Fouda et al., 2020).

Propriétés

IUPAC Name |

5-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-10-5-3-4-6-11(10)12(19-2)9-17-15(18)13-7-8-14(16)20-13/h3-8,12H,9H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHORKLUAMHEHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C2=CC=C(S2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

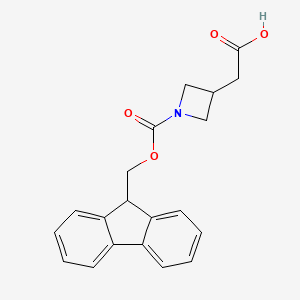

![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)

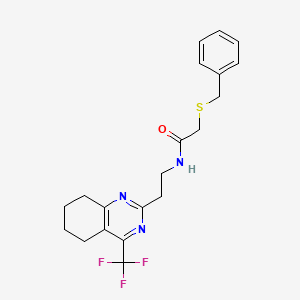

![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)

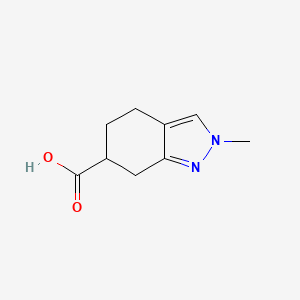

![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)